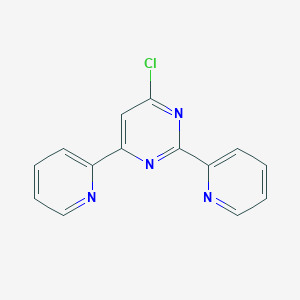

4-Chloro-2,6-di(2-pyridinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dipyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJZUIYZPXXSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine

Regioselective Synthesis of the 4-Chloro-2,6-di(2-pyridinyl)pyrimidine Core

The construction of the this compound core is typically achieved through a two-step process involving the initial formation of a pyrimidin-4-ol (or its tautomeric pyrimidone) intermediate, followed by a chlorination reaction. This approach ensures the regioselective placement of the chloro group at the C4 position.

Conventional Multistep Synthesis Approaches

The most common conventional route to this compound involves a cyclocondensation reaction to form the pyrimidine (B1678525) ring, followed by chlorination.

The initial step is the synthesis of the precursor, 4-hydroxy-2,6-bis(2-pyridinyl)pyrimidine (also known as 2,6-di(2-pyridinyl)pyrimidin-4-ol). This is typically achieved through the condensation of an amidine with a β-keto ester or a related dicarbonyl compound. A documented synthesis involves the reaction of ethyl picolinate (B1231196) with 2-amidinopyridine hydrochloride in the presence of a strong base like sodium hydroxide (B78521) in an ethanol/water solvent system. This reaction builds the central pyrimidine ring, yielding the hydroxypyrimidine precursor.

The second step is the conversion of the hydroxyl group at the C4 position to a chloro group. This is a standard transformation in heterocyclic chemistry, commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). oregonstate.eduresearchgate.netnih.govdeepdyve.comgoogle.com The hydroxypyrimidine precursor is heated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction. deepdyve.com The reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion to yield the desired this compound. Solvent-free procedures involving heating the substrate with equimolar phosphorus oxychloride in a sealed reactor have also been developed for chlorination of various hydroxypyrimidines, offering a more environmentally benign and efficient alternative for larger-scale synthesis. nih.gov

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Cyclocondensation | Ethyl picolinate, 2-Amidinopyridine hydrochloride | NaOH, Ethanol/Water | 4-Hydroxy-2,6-bis(2-pyridinyl)pyrimidine |

Advanced One-Pot or Tandem Reaction Sequences for Pyrimidine Core Formation

While conventional multistep syntheses are reliable, advanced one-pot or tandem methodologies offer increased efficiency by reducing the number of workup and purification steps. For the synthesis of polysubstituted pyrimidines, several advanced strategies have been developed that could potentially be adapted for the synthesis of the 2,6-di(2-pyridinyl)pyrimidine core. acs.orgrsc.orgmdpi.com

These methods often involve multicomponent reactions where three or more starting materials are combined in a single reaction vessel to form the pyrimidine ring in a cascade of reactions. For instance, transition-metal-free, base-mediated three-component tandem reactions of amidines, aryl alkynes, and aldehydes have been reported for the synthesis of multisubstituted pyrimidines. acs.org Another approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones. rsc.org

Although a specific one-pot synthesis for this compound is not prominently documented, the principles of these advanced methods could be applied. A hypothetical one-pot synthesis could involve the in-situ formation of the pyrimidine ring from precursors like 2-cyanopyridine (B140075) and other building blocks, followed by an in-situ chlorination step. Tandem reactions in continuous-flow microreactors have also emerged as a powerful tool for the synthesis of pyrimidine derivatives, offering excellent regioselectivity and reduced reaction times.

Functionalization and Post-Synthetic Modification of the this compound Scaffold

The chloro-substituent at the C4 position of the pyrimidine ring is the primary site for functionalization, acting as a leaving group in nucleophilic aromatic substitution and as an electrophilic partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions at the C4-Chloro Position

The C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two nitrogen atoms in the ring. stackexchange.com This reactivity is generally greater at the C4/C6 positions compared to the C2 position. stackexchange.com Consequently, the chloro group in this compound can be readily displaced by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines and alkoxides. The reaction with primary or secondary amines, often carried out in a suitable solvent and sometimes in the presence of a base, yields 4-amino-2,6-di(2-pyridinyl)pyrimidine derivatives. researchgate.netnih.gov Similarly, reaction with sodium or potassium alkoxides leads to the formation of the corresponding 4-alkoxy-2,6-di(2-pyridinyl)pyrimidines. These reactions are typically regioselective for the C4 position. The reaction conditions can be tuned, for instance by using water as a solvent with acid promotion for amination reactions with anilines. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Aniline, Piperidine | 4-Amino-2,6-di(2-pyridinyl)pyrimidine derivative |

| Alkoxide | Sodium methoxide (B1231860) | 4-Methoxy-2,6-di(2-pyridinyl)pyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the chloro-substituent on the pyrimidine ring serves as an excellent handle for such transformations. mdpi.com The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used for this purpose. researchgate.netorganic-chemistry.orgnih.govrsc.org

In the context of this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 4-aryl-2,6-di(2-pyridinyl)pyrimidine. These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand from the dialkylbiphenylphosphine family. organic-chemistry.org A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent can significantly influence the outcome and efficiency of the reaction. researchgate.net

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Boron Reagent | Phenylboronic acid |

Modification of Pyridinyl Moieties for Extended Conjugation

Beyond the functionalization of the pyrimidine core, the peripheral pyridinyl rings can also be modified to extend the π-conjugation of the molecule, which is of interest for applications in materials science and as ligands for metal complexes. A primary method for such modifications is through transition metal-catalyzed C-H activation. nih.govresearchgate.netrsc.orgresearchgate.net

Palladium-catalyzed C-H arylation can be used to introduce aryl groups onto the pyridinyl rings. nih.govbeilstein-journals.orgnih.govresearchgate.net The pyrimidine core itself can act as a directing group, influencing the regioselectivity of the C-H activation on the attached pyridinyl rings. For instance, C-H arylation of (6-phenylpyridin-2-yl)pyrimidines has been shown to occur on the phenyl ring, directed by the pyrimidine-pyridine chelating unit. nih.gov This suggests that direct functionalization of the pyridinyl C-H bonds in this compound could be achieved, potentially at the positions ortho to the pyrimidine-pyridine C-C bond, leading to more complex, extended aromatic systems. These reactions open up pathways to novel ligands and materials with tailored electronic and photophysical properties.

Derivatization for Polymeric Architectures and Supramolecular Assembly

The derivatization of this compound is pivotal for its integration into complex macromolecular structures such as polymers and supramolecular assemblies. The chlorine atom at the C4 position serves as a highly reactive site for nucleophilic substitution, enabling the covalent attachment of the di(2-pyridinyl)pyrimidine moiety to various molecular scaffolds. This functionality is analogous to the well-established chemistry of 4'-chloro-2,2':6',2''-terpyridine, a structurally related compound widely used in supramolecular chemistry. researchgate.net

One common strategy involves the reaction of this compound with polymers containing nucleophilic functional groups. For instance, Williamson-type ether reactions can be employed to link the molecule to α,ω-bishydroxy-functionalized polymers, such as poly(propylene oxide). researchgate.nettue.nl This results in a polymer chain end-capped with the di(2-pyridinyl)pyrimidine unit.

Once functionalized, these modified polymers or discrete molecules can act as ligands for metal ions, leading to the formation of metallo-supramolecular polymers. The nitrogen atoms of the pyridinyl and pyrimidine rings form stable complexes with various transition metals, such as iron(II) or ruthenium(II). researchgate.nettue.nl The self-assembly process is driven by the coordination of the metal ions with the ligand units, creating extended, non-covalent polymeric chains. This approach allows for the construction of "smart" materials whose properties can be tuned by altering the metal ion or the ligand structure. For example, di-terpyridine ligands, synthesized via nucleophilic substitution on 4'-chloro-2,2':6',2''-terpyridine with different dialcoholate or dithiolate linkers, form metallo-polymeric structures upon the addition of iron(II) chloride. researchgate.net

Interactive Table: Derivatization Strategies for Supramolecular Assembly

| Derivatization Strategy | Reagents/Conditions | Resulting Structure | Application |

|---|---|---|---|

| Polymer End-Functionalization | α,ω-Bishydroxy-functionalized polymer (e.g., PPO), Base (e.g., NaH) | Polymer chains end-capped with di(2-pyridinyl)pyrimidine units | Precursor for ABA-type block copolymers |

| Metallo-Supramolecular Polymerization | Functionalized di(2-pyridinyl)pyrimidine ligands, Metal salt (e.g., Fe(II), Ru(II)) | Metal-ligand coordination polymers | Smart materials, stimuli-responsive systems |

| Ligand Synthesis for Assembly | Dialcoholates, Dithiolates | Bridged di-terpyridine-like ligands | Building blocks for metallo-supramolecular networks |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis and subsequent reactions of this compound are governed by important chemo- and regioselectivity principles. The primary consideration is the selective reaction at the C4 chlorine atom, which is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring, as well as the two pyridinyl substituents, significantly reduce the electron density at the C4 and C6 positions, making them susceptible to nucleophilic attack.

In the context of derivatization, the key is to achieve regioselective substitution at the C4 position without affecting the pyridinyl rings. The C-Cl bond is the most labile site for substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. The principles governing these reactions are similar to those observed in related heterocyclic systems like 4,6-dichloropyrimidines and 2,4-dichloroquinazolines. researchgate.netmdpi.com In these systems, the C4 position is consistently found to be more reactive than other positions towards nucleophilic attack under various conditions. mdpi.com

Studies on the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrate that nucleophilic substitution can be directed to a specific site based on the nature of the nucleophile and the base used. researchgate.net For example, weak bases tend to direct the substitution of anilines and secondary aliphatic amines to the C4-chloride. researchgate.net This high degree of regioselectivity is expected to be mirrored in the reactions of this compound, ensuring that functionalization occurs predictably at the chlorine-bearing carbon. This selective reactivity is crucial for its use as a reliable building block in multistep syntheses, allowing for the construction of complex, well-defined architectures. researchgate.net

Interactive Table: Regioselectivity in Nucleophilic Substitution

| Nucleophile Type | Reaction Conditions | Expected Product | Rationale for Selectivity |

|---|---|---|---|

| Primary/Secondary Amines | Weak base (e.g., NaHCO₃), moderate temperature | 4-Amino-2,6-di(2-pyridinyl)pyrimidine | High activation of C4 position by adjacent N atoms and pyridinyl groups; C-Cl bond is the most reactive site. mdpi.com |

| Alcohols (ROH) | Strong base (e.g., NaH) to form alkoxide | 4-Alkoxy-2,6-di(2-pyridinyl)pyrimidine | The highly nucleophilic alkoxide readily attacks the electron-deficient C4 carbon. |

| Thiols (RSH) | Base (e.g., K₂CO₃) to form thiolate | 4-(Alkyl/Arylthio)-2,6-di(2-pyridinyl)pyrimidine | Soft nucleophiles (thiolates) effectively displace the chloride at the activated C4 position. |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum, the protons of the pyridinyl rings and the pyrimidine (B1678525) ring resonate at distinct chemical shifts, influenced by their electronic environment. The protons on the pyridinyl rings typically appear as a set of multiplets in the aromatic region, with their specific shifts and coupling patterns providing insights into their relative positions. The lone proton on the pyrimidine ring is also readily identifiable.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyrimidine ring, particularly the carbon atom bonded to the chlorine, exhibit characteristic chemical shifts. The carbon atoms of the two pyridinyl rings also give rise to a series of signals in the aromatic region of the spectrum. The precise chemical shifts are invaluable for confirming the connectivity of the molecular framework.

While specific spectral data for this compound is not abundantly available in public literature, data for analogous compounds, such as 4-(2-pyridyl)pyrimidine, shows characteristic signals that can be used for comparative analysis. For instance, in the ¹H NMR spectrum of 4-(2-pyridyl)pyrimidine in DMSO-d₆, the pyrimidine protons appear at distinct chemical shifts, with the H-2 proton being the most deshielded.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Pyridyl-Pyrimidine System

| Proton | Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-2 | ~9.30 | d |

| Pyrimidine H-5 | ~7.80 | dd |

| Pyrimidine H-6 | ~8.90 | d |

| Pyridyl H-3' | ~8.20 | m |

| Pyridyl H-4' | ~7.60 | m |

| Pyridyl H-5' | ~7.50 | m |

| Pyridyl H-6' | ~8.70 | d |

Note: The data presented is illustrative for a related pyridyl-pyrimidine system and may not represent the exact values for this compound.

Advanced Mass Spectrometry Techniques for Characterization

Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HR-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), are indispensable for the precise determination of the molecular weight and elemental composition of this compound.

HR-MS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is crucial for confirming the successful synthesis of the target molecule and distinguishing it from potential byproducts. The isotopic pattern observed for the molecular ion peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in their characteristic ~3:1 ratio, provides definitive evidence for the presence of a chlorine atom in the molecule.

MALDI-TOF-MS is another powerful technique for the characterization of this and related compounds, especially for analyzing derivatives or coordination complexes. It allows for the soft ionization of the molecules, minimizing fragmentation and providing a clear molecular ion peak.

Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Architecture

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent bonds.

The IR spectrum of the compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and C=N bonds within the pyrimidine and pyridinyl rings. The C-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum. The positions and intensities of these bands are highly sensitive to the molecular structure and can be used to confirm the presence of the key functional groups.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly useful for observing the vibrations of non-polar bonds and the symmetric vibrations of the aromatic rings. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

X-ray Diffraction Analysis of this compound and Its Co-crystals

Furthermore, the ability of this compound to form co-crystals with other molecules is an area of active research. X-ray diffraction analysis of such co-crystals would not only reveal the structure of the target molecule but also provide valuable information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Interactive Data Table: Representative Crystallographic Parameters for a Substituted Chloropyrimidine

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I-4 |

| a (Å) | 23.280(6) |

| c (Å) | 4.7191(15) |

| V (ų) | 2557.6(15) |

| Z | 8 |

Note: The data presented is for a related substituted chloropyrimidine and serves as an example of the type of information obtained from X-ray diffraction analysis.

Coordination Chemistry of 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine As a Ligand System

Complexation Behavior of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine with Transition Metals

The 2,6-di(2-pyridinyl)pyrimidine (dpp) framework is a classic tridentate chelating ligand. The introduction of a chloro-substituent at the 4-position of the central pyrimidine (B1678525) ring modifies its electronic properties, which in turn influences its interaction with transition metal ions.

Mononuclear and Polynuclear Coordination Complexes

This compound is expected to readily form stable mononuclear complexes with a variety of transition metals. In a typical octahedral coordination environment, two equivalents of the ligand would chelate to a single metal center, resulting in complexes with the general formula [M(4-Cl-dpp)₂]ⁿ⁺. Similarly, in square planar geometries, as with Pt(II) or Pd(II), a 1:1 metal-to-ligand ratio would likely be observed, forming complexes such as [M(4-Cl-dpp)X]ⁿ⁺, where X represents an ancillary ligand.

The formation of polynuclear complexes is also conceivable. This can occur through several pathways:

Bridging Ligands: While the 4-Cl-dpp ligand itself is designed for chelation, the presence of bridging ancillary ligands (e.g., halides, cyanide, or carboxylates) can link multiple mononuclear [M(4-Cl-dpp)] units together.

Unconventional Coordination: In specific steric or stoichiometric conditions, one of the pyridinyl groups might remain uncoordinated and bind to an adjacent metal center, although this is less common for typical tridentate chelators.

The chloro group is not typically involved in direct coordination bridging but can influence crystal packing and the stability of resulting polynuclear structures through weak intermolecular interactions.

Supramolecular Assembly via Metal-Ligand Interactions

The chloro substituent can play a significant role in the solid-state packing of these assemblies. Halogen bonding (Cl···N, Cl···O) and other weak non-covalent interactions can direct the arrangement of the metallo-supramolecular units, influencing the dimensionality and porosity of the final crystalline material. The size and electronic nature of substituents are known to be critical parameters in guiding mesomorphism and crystal packing in supramolecular structures. rsc.org

Chelation Modes and Ligand Field Effects of this compound

Bidentate, Tridentate, and Higher Order Coordination Involving Pyridinyl and Pyrimidine Nitrogen Atoms

The primary and most stable coordination mode for this compound is as a meridional tridentate N,N,N-ligand. In this mode, the nitrogen atoms from the two pyridinyl rings and one of the pyrimidine nitrogen atoms (N1) bind to the metal center, forming two stable five-membered chelate rings. This N,N,N-coordination pocket is structurally analogous to that of the well-studied 2,2':6',2''-terpyridine ligand system. researchgate.net

While tridentate coordination is dominant, other modes are possible:

Bidentate Coordination: The ligand can act as a bidentate chelator, utilizing one pyridinyl nitrogen and the adjacent pyrimidine nitrogen. This might occur in complexes where steric hindrance from other large ligands prevents full tridentate coordination.

Monodentate Coordination: Although energetically unfavorable due to the loss of the chelate effect, coordination through a single pyridinyl nitrogen is a theoretical possibility, particularly as a transient intermediate in reaction mechanisms.

Influence of the Chloro Substituent on Coordination Geometry and Ligand Properties

The chloro group at the 4-position of the pyrimidine ring exerts a significant electronic influence on the ligand's properties.

Ligand Field Strength: The reduction in donor strength translates to a weaker ligand field. Consequently, metal complexes of 4-Cl-dpp are expected to have a smaller ligand field splitting energy (Δo) compared to their unsubstituted dpp counterparts. This would affect the electronic spectra and magnetic properties of the complexes.

Coordination Geometry: The chloro group is not typically bulky enough to cause significant steric hindrance that would distort the primary coordination sphere of a metal complex. The geometry is primarily dictated by the metal ion's preference (e.g., octahedral for Fe(II), square planar for Pt(II)). However, the electronic effects can subtly alter bond lengths and angles within the chelate rings.

The table below summarizes the expected influence of the chloro substituent.

| Property | Unsubstituted dpp Ligand | 4-Chloro-dpp Ligand | Rationale |

| Pyrimidine Basicity | Higher | Lower | Electron-withdrawing inductive effect of Cl. researchgate.net |

| Ligand Field Strength | Stronger | Weaker | Reduced electron-donating ability of the N,N,N set. |

| M-N Bond Strength | Stronger | Weaker | Weaker donor results in less covalent character. |

| Redox Potential of Mⁿ⁺/Mⁿ⁺¹ | Lower | Higher | Weaker donor ligand stabilizes the lower oxidation state. |

Photophysical Properties of this compound Metal Complexes

Metal complexes of N-heterocyclic ligands like 4-Cl-dpp are expected to exhibit interesting photophysical properties, primarily driven by charge-transfer transitions. For complexes with d⁶ metals such as Ru(II), Os(II), and Pt(II), low-energy absorption bands in the visible region are anticipated, corresponding to metal-to-ligand charge transfer (MLCT) transitions.

The chloro substituent is predicted to have a discernible impact on these properties. Studies on analogous chlorinated terpyridine complexes have shown that chlorination can lower the energy of the ligand-based π* orbitals. researchgate.net This leads to a red-shift (lower energy) in the MLCT absorption and emission bands. Furthermore, the introduction of a halogen can enhance intersystem crossing rates, potentially influencing luminescence quantum yields and lifetimes. researchgate.net

Research on related 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines has demonstrated that substituents on the pyrimidine core strongly influence optical properties, including solvatochromism and pH-sensing capabilities. acs.org By analogy, the 4-chloro substituent is expected to modulate the energy of the intramolecular charge-transfer state in its complexes.

The table below outlines the predicted photophysical characteristics of a hypothetical [Ru(4-Cl-dpp)₂]²⁺ complex compared to its unsubstituted analog.

| Photophysical Parameter | [Ru(dpp)₂]²⁺ (Hypothetical) | [Ru(4-Cl-dpp)₂]²⁺ (Predicted) | Reason for Change |

| MLCT Absorption (λₘₐₓ) | Lower Wavelength | Higher Wavelength (Red-shifted) | Cl group lowers ligand π* orbital energy. researchgate.net |

| Emission Energy (λₑₘ) | Higher Energy | Lower Energy (Red-shifted) | Stabilization of the MLCT excited state. |

| Luminescence Lifetime | τ | τ' | May be altered due to heavy-atom effect of Cl. |

| Quantum Yield | Φ | Φ' | Potentially influenced by changes in non-radiative decay rates. |

Luminescence and Emission Characteristics

The introduction of a chloro-substituent onto a terpyridine-like framework can significantly impact the luminescence properties of its metal complexes. Studies on platinum(II) complexes with chlorinated terpyridine ligands, such as 4'-chloro-2,2':6',2"-terpyridine (Clterpy), reveal that the lowest energy excited state is metal-to-ligand charge transfer (MLCT) in character. researchgate.net UV-Vis and low-temperature luminescence spectroscopy indicate that chlorination of the terpyridine ligand lowers the energy of this MLCT state. researchgate.net

A notable effect of chlorination is the emergence of luminescence in fluid solution at room temperature (298 K). researchgate.net While the parent complex, [Pt(terpy)Cl]⁺, is not luminescent under these conditions, related chlorinated complexes are. researchgate.net This suggests that the electronic modifications induced by the chlorine atom, and by extension the pyrimidine ring in this compound, can alter the deactivation pathways of the excited state, favoring radiative decay. The less intense shoulders observed in the UV-vis absorption spectra of related Pd(II) and Pt(II)-terpyridine complexes between 300 to 450 nm are attributed to MLCT transitions. researchgate.net

| Complex | Excited State Character | Key Observation | Emission Lifetime (in fluid solution) |

|---|---|---|---|

| [Pt(Cl₃terpy)Cl]PF₆ | ³MLCT | Luminescent in ambient fluid solution, unlike the non-chlorinated parent complex. researchgate.net | 1.9 µs researchgate.net |

Excited State Dynamics and Energy Transfer Mechanisms

The dynamics of the excited states in complexes with ligands like this compound are governed by the interplay of various electronic states. Following light absorption, which typically populates a singlet MLCT (¹MLCT) state, intersystem crossing to a triplet state (³MLCT) often occurs. The subsequent deactivation of this triplet state determines the luminescence properties.

In related platinum(II) complexes, chlorination has a substantial effect on these dynamics. For instance, the complex [Pt(Cl₃terpy)Cl]PF₆ exhibits a ³MLCT emission lifetime of 1.9 microseconds in fluid solution, which is considered unusually long for a platinum(II) complex under such conditions. researchgate.net This long lifetime suggests that non-radiative decay pathways are significantly slowed by the presence of the chloro-substituents on the ligand framework.

The pyrimidine core itself has complex excited state dynamics. Studies on pyrimidine nucleosides show that UV absorption excites a ¹ππ* ← S₀ transition, with a significant fraction of the population promptly crossing into a nearby ¹nπ* state. nih.gov The decay of these states back to the ground state occurs on picosecond timescales. nih.gov While these dynamics are for the free pyrimidine base, they underscore the variety of electronic states associated with the pyrimidine moiety that could participate in energy transfer and relaxation mechanisms within a metal complex. In metal complexes, the dominant mechanism is often the transfer of charge from the metal center to the ligand (MLCT), which is then influenced by the intrinsic properties of the ligand's electronic states. researchgate.net

| System | Excited State | Lifetime (τ) | Conditions |

|---|---|---|---|

| [Pt(Cl₃terpy)Cl]PF₆ | ³MLCT | 1.9 µs researchgate.net | Fluid Solution, 298 K |

| 2'-deoxy-cytidine (dC) | ¹ππ | 1.1 ± 0.1 ps nih.gov | Chloroform Solution |

| 2'-deoxy-cytidine (dC) | ¹nπ | 18.6 ± 1.1 ps nih.gov | Chloroform Solution |

Magnetic Properties of Metal Complexes Incorporating this compound

The magnetic properties of complexes containing this compound are dictated by the choice of the central metal ion and the resulting coordination geometry. The tridentate nature of the ligand typically leads to complexes with distorted octahedral or trigonal prismatic geometries, which can give rise to interesting magnetic phenomena such as magnetic anisotropy.

Research on analogous cobalt(II) complexes with pyridine-based macrocyclic ligands has shown that strongly distorted geometries can lead to substantial magnetic anisotropy, characterized by a positive axial zero-field splitting parameter (D). rsc.org In some cases, these complexes can behave as field-induced single-molecule magnets (SMMs). rsc.org Similarly, octahedral trans-N₂O₄ coordination geometries in nickel(II) and cobalt(II) complexes with pyridine (B92270) and aqua ligands have been found to exhibit strong magnetism in one direction (χz > χx, χy). mdpi.com

Furthermore, when paramagnetic centers like copper(II) are linked by pyridyl-containing ligands in coordination polymers, magnetic coupling between the metal ions can occur. Studies on polymers formed with CuCl₂ and 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine have shown data consistent with antiferromagnetically-coupled chains. rsc.org The specific structure adopted by complexes of this compound would determine whether such intermolecular magnetic interactions are present.

| Metal Ion | Ligand System | Observed Magnetic Property |

|---|---|---|

| Co(II) | Pyridine-based macrocycle with pyridine pendant arms | Substantial magnetic anisotropy (positive D value), field-induced SMM behavior. rsc.org |

| Ni(II), Co(II) | Pyridine and aqua ligands | Strong magnetism in one direction. mdpi.com |

| Cu(II) | 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (in a polymer) | Antiferromagnetic coupling. rsc.org |

Electrochemistry and Redox Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes with this compound is influenced by both the metal center and the electronic nature of the ligand. The pyrimidine ring, being more electron-deficient than a pyridine ring, along with the electron-withdrawing chloro-substituent, is expected to stabilize lower oxidation states of the coordinated metal ion. This would typically shift the metal-centered redox potentials to more positive values compared to analogous terpyridine complexes.

Cyclic voltammetry studies on related cobalt(II) complexes with azole-pyridine ligands demonstrate this principle. For example, a cobalt complex with a pyridine-di(pyrazole) ligand exhibited a quasi-reversible process with a half-wave potential (E₁/₂) at -0.432 V vs Fc/Fc⁺, which was assigned to the Co(III)/Co(II) redox couple. researchgate.net The precise potential of this redox couple is sensitive to the specific ligand environment, as the nature of the metal-ligand bond is well-established to influence the ease of metal reduction. researchgate.net The electrochemical properties can provide insight into the electronic structure of the complex and its potential applicability in areas such as catalysis and molecular electronics.

| Complex System | Redox Couple | E₁/₂ (V vs Fc/Fc⁺) | Electrochemical Process |

|---|---|---|---|

| Cobalt(II) with diethyl-1,1′-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazole-3-carboxylate) | Co(III)/Co(II) | -0.432 researchgate.net | Quasi-reversible |

Reactivity and Reaction Mechanisms of 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine

Nucleophilic Aromatic Substitution Reactions at the C4-Chloro Position

The most characteristic reaction of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine is the nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. This effect is most pronounced at the carbon atoms in the ortho and para positions to the nitrogen atoms (C2, C4, and C6). In this molecule, the C4 position is further activated by the presence of a good leaving group, the chloride ion.

Mechanisms and Scope of Reactivity with Various Nucleophiles

The mechanism of nucleophilic aromatic substitution on the pyrimidine ring generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the pyrimidine ring is restored.

The reactivity of this compound with a variety of nucleophiles is anticipated to be broad, based on studies of analogous chloropyrimidine systems. The scope of nucleophiles that can displace the C4-chloro group includes:

O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-2,6-di(2-pyridinyl)pyrimidine.

N-Nucleophiles: A wide range of nitrogen-based nucleophiles, such as ammonia, primary and secondary amines, and anilines, are expected to react to form the corresponding 4-amino-2,6-di(2-pyridinyl)pyrimidine derivatives. Studies on other chloropyrimidines have shown successful substitutions with amines like dimethylamine. rsc.org

S-Nucleophiles: Thiolates, such as sodium thiophenoxide, can be employed to introduce sulfur-containing moieties at the C4 position, forming the corresponding thioethers. rsc.org

C-Nucleophiles: Organometallic reagents, particularly organostannanes in Stille cross-coupling reactions, have been used to form C-C bonds at the C4 position of similar dichloropyrimidine scaffolds. acs.orgnih.gov This suggests that this compound could undergo similar palladium-catalyzed cross-coupling reactions with organoboron, organozinc, or organotin reagents. The reaction with cyanide ions has been shown to displace a chloro group in a related pyrimidine system. rsc.org

The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on the reactivity of analogous compounds.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2,6-di(2-pyridinyl)pyrimidine |

| Phenoxide | Sodium Phenoxide (NaOPh) | 4-Phenoxy-2,6-di(2-pyridinyl)pyrimidine |

| Amine | Dimethylamine ((CH₃)₂NH) | 4-(Dimethylamino)-2,6-di(2-pyridinyl)pyrimidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2,6-di(2-pyridinyl)pyrimidine |

| Organometallic | Phenyltributylstannane (PhSnBu₃) | 4-Phenyl-2,6-di(2-pyridinyl)pyrimidine |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyano-2,6-di(2-pyridinyl)pyrimidine |

Selective Substitution vs. Competitive Reactions

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is a key consideration. For pyrimidines containing chloro substituents at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.com This selectivity can be attributed to several factors. Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack. stackexchange.com Additionally, the intermediate formed upon attack at C4 can be stabilized by three resonance structures, contributing to a lower activation energy for this pathway. stackexchange.com Repulsion between the lone pairs of the pyrimidine nitrogen atoms and the incoming nucleophile may also be greater at the C2 position, which is in closer proximity to both nitrogens. stackexchange.com

In the case of this compound, the primary site of nucleophilic attack is unequivocally the C4 position due to the presence of the chloro leaving group. Competitive reactions would primarily involve reactions at other sites within the molecule, such as the pyridinyl rings. However, under typical nucleophilic aromatic substitution conditions, the electron-deficient and activated C4 position of the pyrimidine ring is significantly more reactive than the carbon atoms of the pyridinyl rings. Therefore, selective substitution at the C4-chloro position is the overwhelmingly favored reaction pathway.

Reactions Involving the Pyridinyl Moieties

The pyridinyl substituents at the C2 and C6 positions of the pyrimidine ring also possess distinct reactivity, although they are generally less reactive towards nucleophiles than the C4 position of the pyrimidine core. The reactivity of the pyridinyl rings is more analogous to that of pyridine (B92270) itself.

Pyridine is an electron-deficient aromatic heterocycle and is therefore generally unreactive towards electrophilic aromatic substitution, requiring harsh conditions for reactions such as nitration or halogenation. quimicaorganica.org When such reactions do occur, substitution is directed to the 3- and 5-positions. quimicaorganica.org It is expected that the pyridinyl rings in this compound would exhibit similar low reactivity towards electrophiles.

A more common reaction involving the pyridinyl moieties is N-oxidation of the pyridyl nitrogen atoms. This can be achieved using various oxidizing agents, such as peroxy acids. The resulting pyridine-N-oxides can then undergo their own characteristic reactions. For example, pyridine-N-oxides are more susceptible to both electrophilic and nucleophilic substitution than pyridine itself.

Photoreactivity and Photorearrangement Studies

While specific photoreactivity studies on this compound are not extensively documented, the photochemistry of related pyrimidine and polypyridyl compounds suggests potential reaction pathways. Pyrimidine bases are known for their high photostability, a property attributed to efficient non-radiative decay pathways that dissipate the energy of absorbed UV radiation. mdpi.com

However, substituted pyrimidines can undergo photochemical reactions. For instance, pyrimidine N-oxides have been shown to undergo deoxygenation or rearrangement to form lactams upon irradiation. wur.nl Another potential photoreaction is dimerization, where two pyrimidine rings can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) dimer, a reaction well-documented for pyrimidine bases in DNA.

Given the presence of multiple pyridinyl groups, photocyclization is another possibility. For example, di(2-pyridyl) ketone has been observed to undergo photocyclization in aqueous solution. colab.ws It is conceivable that under certain photochemical conditions, intramolecular cyclization involving the pyridinyl and pyrimidine rings could occur. The photostability of related ruthenium(II) polypyridyl complexes has also been investigated, indicating that such aromatic nitrogen heterocycles are of interest in the field of photochemistry. nih.gov

Acid-Base Properties and Protonation Equilibria of this compound Derivatives

The nitrogen atoms in both the pyrimidine and pyridinyl rings of this compound and its derivatives are basic and can be protonated in acidic media. The pKa of pyrimidine is 1.3, which is significantly lower than that of pyridine (5.2), indicating that the pyrimidine ring is a much weaker base. researchgate.net This is due to the electron-withdrawing effect of the second nitrogen atom in the ring.

In this compound, there are four nitrogen atoms that can potentially be protonated: the two nitrogens of the pyrimidine ring and the two nitrogens of the pyridinyl rings. The pyridinyl nitrogens are expected to be more basic than the pyrimidine nitrogens. Protonation of these nitrogen atoms can have a significant impact on the electronic structure and properties of the molecule.

Studies on related 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have shown that protonation leads to dramatic changes in their optical absorption and emission properties. acs.orgnih.gov This has allowed these molecules to function as colorimetric and luminescent pH sensors. acs.orgnih.gov The protonation of the nitrogen atoms alters the extent of intramolecular charge transfer, which in turn affects the photophysical properties. It is highly likely that this compound and its derivatives would exhibit similar pH-dependent changes in their spectroscopic properties. The pKa of the conjugate acid of pyridine-N-oxide is approximately 0.8, indicating that the basicity of the nitrogen is significantly reduced upon oxidation. wikipedia.org

Theoretical and Computational Studies on 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For heterocyclic systems like pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their reactivity and potential applications. researchgate.net Studies on related pyridinyl and pyrimidinyl compounds have successfully employed DFT methods, often using the B3LYP functional with basis sets like 6-311++G(d,p), to optimize molecular structures and analyze electronic properties. These calculations confirm that theoretical predictions of bond lengths and angles are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for explaining the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. libretexts.org

In computational studies of various pyrimidine derivatives, the HOMO-LUMO gap is a key focus. For example, DFT calculations on different functionalized pyrimidines have shown how substituent groups can alter this energy gap. ekb.eg The presence of electron-withdrawing or electron-donating groups significantly influences the electronic properties and, consequently, the reactivity of the pyrimidine ring. ekb.eg Analysis of similar compounds shows that the HOMO is often distributed over the pyrimidine ring, while the LUMO may be localized on specific parts of the molecule, indicating sites susceptible to nucleophilic attack. mdpi.comwuxibiology.com

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Pyrimidine Derivatives

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Pyrimidine | B3LYP/6-31G(d,p) | -7.21 | -1.45 | 5.76 |

| Pyrimidine-CHO | B3LYP/6-31G(d,p) | -7.59 | -2.67 | 4.92 |

Note: Data is based on studies of functionalized pyrimidine and is presented for illustrative purposes. ekb.eg

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental results for structural validation. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). nih.gov These calculations can predict absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the electronic transitions between molecular orbitals, often from the HOMO to the LUMO. nih.govresearchgate.net For a novel curcumin analog containing a 2-chloro-pyrimidine core, TD-DFT calculations showed a perfect match with experimental UV-Vis and fluorescence emission spectra. mdpi.com

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate theoretical ¹H and ¹³C NMR spectra. For various heterocyclic compounds, these predicted chemical shifts have shown excellent correlation with experimental data, aiding in the correct assignment of signals and confirmation of the molecular structure. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding conformational flexibility and interactions with other molecules, such as biological receptors. nih.gov For ligands incorporating pyrimidine or pyridine (B92270) rings, MD simulations can reveal how the molecule adapts its conformation upon binding and the stability of the resulting complex. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds or π-π stacking, that are critical for ligand binding. nih.gov For instance, MD simulations have been used to explore the interactions of pyrimidine derivatives with protein targets, revealing that the flexibility of certain domains can be crucial for ligand dissociation. nih.gov Conformational analysis, often initiated with a potential energy scan around rotatable bonds using DFT, helps identify the most stable conformers of a molecule, which is a prerequisite for meaningful MD simulations. tandfonline.com

Computational Design of Novel 4-Chloro-2,6-di(2-pyridinyl)pyrimidine Derivatives

Computational methods are integral to the rational design of novel molecules with enhanced properties. Starting from a lead compound like this compound, new derivatives can be designed in silico by modifying functional groups. DFT calculations can predict how these modifications will affect the electronic properties, such as the HOMO-LUMO gap and reactivity. ekb.eg

For example, in the development of potential enzyme inhibitors, computational docking is used to predict the binding affinity and orientation of designed derivatives within a protein's active site. nih.govnih.gov Based on these predictions, derivatives with improved interactions can be prioritized for synthesis. Studies on 2,4-dichloro-6-methylpyrimidine derivatives as potential EGFR inhibitors have demonstrated this approach, where computational design led to the synthesis of compounds with strong anti-proliferative activity. nih.gov

Applications of 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine and Its Complexes in Advanced Chemical Technologies

Catalysis and Organocatalysis Utilizing 4-Chloro-2,6-di(2-pyridinyl)pyrimidine Ligands

The utility of ligands based on pyridinylpyrimidine scaffolds in catalysis stems from their ability to form well-defined, stable complexes with transition metals. The specific geometry and electronic environment provided by the ligand are crucial in determining the activity and selectivity of the resulting catalyst.

Metal complexes derived from ligands structurally similar to this compound, such as those based on 4′-pyridyl-2,2′;6′,2″-terpyridine, have demonstrated significant potential in homogeneous catalysis. mdpi.com These complexes serve as precatalysts for a variety of organic transformations. For example, cobalt(II) and iron(II/III) coordination complexes have been preliminarily tested for the regioselective hydrosilylation of styrene. mdpi.com The introduction of a pyridine (B92270) moiety into a ligand's skeleton can increase the conformational rigidity of the resulting metal complexes, which is beneficial for catalytic applications, including stereoselective C-C and C-O bond-forming reactions. unimi.it

| Ligand Family | Metal Center | Catalytic Reaction | Key Findings | Reference |

|---|---|---|---|---|

| 4′-Pyridyl-2,2′;6′,2″-terpyridine | Co(II), Fe(II/III) | Hydrosilylation of styrene | Demonstrated potential as precatalysts for regioselective transformations. | mdpi.com |

| Bis(imino)pyridine | Fe(II), Co(II), Cr(III), V(III) | Ethylene polymerization | Highly active catalysts; properties are tunable via the ligand framework. | catalysis.ru |

| Pyridinophane | Fe(III) | Catechol dioxygenase mimicry | Increased conformational rigidity allows for isolation of high-oxidation-state complexes relevant to oxidation reactions. | unimi.it |

The design of the ligand is a cornerstone for developing catalytic systems with enhanced performance. Modifying the ligand scaffold allows for the fine-tuning of both steric and electronic properties of the metal's coordination sphere. The introduction of a second pyridine ring into a pyridinophane macrocycle, for instance, can drastically alter the ligand's behavior and significantly improve the catalytic yield of iron(III) complexes in model reactions. tcu.edu

Materials Science Applications of this compound-Based Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a multitopic linker makes it an attractive building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have garnered immense interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for a wide range of applications.

Ligands like 4′-pyridyl-2,2′;6′,2″-terpyridine (pytpy), which are structurally analogous to this compound, have been successfully used to assemble functional MOFs. nih.gov An ionic, iron-based MOF was constructed using pytpy as a ditopic linker and a simple iron(II) salt. nih.gov The resulting material featured nanoscale channels and a two-dimensional grid-like framework. nih.gov Such porous materials have applications in catalysis, demonstrating, for example, syn-selective hydroboration of alkynes. nih.gov

Similarly, multifunctional MOFs have been synthesized using 4,6-diamino-2-pyrimidinethiol as an organic linker with zinc and cobalt metal centers. researchgate.net These materials exhibit porous natures and large surface-to-volume ratios, which are key to their functionality in areas like antibacterial applications. researchgate.net The synthesis of such materials is often achieved through hydrothermal techniques. researchgate.net this compound can be envisioned as a versatile building block for creating novel MOFs and coordination polymers with potentially unique structural and functional properties, driven by its specific geometry and the electronic influence of the chloro-substituent.

| Ligand | Metal Ion | Material Type | Key Structural Feature | Application | Reference |

|---|---|---|---|---|---|

| 4′-Pyridyl-2,2′;6′,2″-terpyridine (pytpy) | Fe(II) | Ionic Metal-Organic Framework (MOF) | 2D grid-like framework with nanoscale channels. | Catalysis (Hydroboration of alkynes) | nih.gov |

| 4,6-diamino-2-pyrimidinethiol | Zn(II), Co(II) | Coordination Polymer (MOF) | Porous nature with large surface-to-volume ratio. | Antibacterial, Antioxidant | researchgate.net |

Metal complexes incorporating pyridyl and pyrimidine-based ligands are promising materials for organic light-emitting diodes (OLEDs). nih.gov The emitters are the most critical component of OLEDs, and transition metal complexes can function as highly efficient phosphorescent emitters. nih.gov Platinum(II) complexes of chlorinated terpyridine ligands, for instance, exhibit interesting luminescent properties. researchgate.net Chlorination of the terpyridine ligand can lower the energy of the metal-to-ligand charge transfer (MLCT) state and has a substantial effect on the luminescence in fluid solution at room temperature. researchgate.net Unlike the parent [Pt(terpy)Cl]+ complex, chlorinated versions become luminescent, with some showing unusually long emission lifetimes, which is a critical parameter for OLED performance. researchgate.net

Pyrimidine-based boron complexes have also been investigated as emitters, demonstrating thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can lead to high efficiency in OLEDs. researchgate.net The incorporation of these TADF compounds into OLEDs has resulted in intense electroluminescence. researchgate.net Given these precedents, complexes of this compound with metals like platinum, iridium, or europium could be designed as novel emitters for OLEDs. The chloro-substituent and the dipyridinylpyrimidine core would influence the photophysical properties, such as emission color, quantum yield, and lifetime.

| Complex/Ligand Type | Key Photophysical Property | Significance for OLEDs | Reference |

|---|---|---|---|

| Platinum(II) with chlorinated terpyridine | Luminescent in fluid solution at 298 K; long 3MLCT emission lifetime (e.g., 1.9 µs). | Chlorination induces luminescence and can lead to long lifetimes, impacting device efficiency. | researchgate.net |

| Pyrimidine-based Boron Complex | Exhibits Thermally Activated Delayed Fluorescence (TADF). | Enables high efficiency by harvesting triplet excitons; achieved EQEmax of 9.7% in a device. | researchgate.net |

| Mixed-Ligand Europium Complex | Narrow red emission (~615 nm); achieved high luminance (up to 700 cd/m2) in solution-processed OLED. | Provides pure color emission, which is desirable for display applications. | mdpi.com |

Chemo- and Biosensor Development Based on this compound

The nitrogen atoms within the pyridinyl and pyrimidine rings of this compound make it an excellent candidate for designing chemosensors. These nitrogen sites can selectively bind to specific analytes, particularly metal ions, leading to a measurable change in the molecule's physical or chemical properties, such as a shift in its absorption or fluorescence spectrum.

Fluorescent chemosensors are particularly valuable due to their high sensitivity. Research on related structures, such as 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, has led to the development of reversible sensors for the nanomolar detection of Cu2+ ions. acs.org The binding of the copper ion to the ligand results in a significant change in its fluorescence properties, allowing for quantitative detection. The synthesis of these sensor molecules can be achieved efficiently through methods like microwave-assisted organic synthesis. acs.org By analogy, this compound could be functionalized with fluorophores or used directly as a chelating agent in fluorescence-based sensing systems. The specific arrangement of its coordination sites could impart selectivity for certain metal ions, enabling its use in environmental monitoring or biological imaging. Furthermore, peptidic ligands immobilized on nanofibrous membranes have been used to create highly sensitive biosensors for detecting proteins, such as the SARS-CoV-2 spike protein. nih.gov This highlights the broader potential of using tailored ligand-based systems in advanced biosensor design.

| Sensor Compound | Target Analyte | Sensing Principle | Detection Limit | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,7-di(2-pyridinyl)-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu2+ | Fluorescence quenching | Nanomolar range | High selectivity and reversibility. | acs.org |

Extensive Research Yields No Publicly Available Data on the Applications of this compound in Advanced Chemical Technologies

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed applications for the chemical compound this compound have been identified within the public domain concerning its use in ion sensing, luminescent sensing, or as a mechanistic probe in chemical biology. The requested article, which was to be structured around the applications of this specific compound and its complexes, cannot be generated due to the absence of relevant scientific data.

The planned sections and subsections of the article were to include:

In Vitro Mechanistic Probes in Chemical Biology

Receptor Binding Affinities (mechanistic focus only)

While research exists for structurally related pyrimidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds. For instance, studies on 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have demonstrated their potential as colorimetric and luminescent pH sensors. Similarly, various other substituted pyrimidines have been investigated for their roles in enzyme inhibition and receptor binding. However, these findings are not directly applicable to the subject compound.

The lack of available data for this compound in these advanced chemical technology areas suggests that it may be a novel compound with unexplored potential, or its research may be proprietary and not publicly disclosed. Therefore, no data tables or detailed research findings can be presented as requested in the article outline.

Future Directions and Emerging Research Avenues for 4 Chloro 2,6 Di 2 Pyridinyl Pyrimidine

Integration into Advanced Supramolecular Systems

The N,N,N-tridentate coordination motif of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine makes it an ideal building block for the construction of advanced supramolecular systems through metal-ligand coordination. By analogy to 4'-chloro-2,2':6',2''-terpyridine, this ligand is expected to form stable, linear complexes with a variety of transition metal ions such as iron(II), ruthenium(II), and cobalt(II). nih.govchemicalbook.com These well-defined metal-ligand interactions are the cornerstone of self-assembly processes that can lead to the formation of complex, high-order structures.

Future research will likely focus on using this ligand to construct:

Metallo-supramolecular Polymers: The chloro-substituent can be replaced with linking groups to create ditopic or polytopic ligands, which can then be polymerized upon the addition of metal ions to form one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. chemicalbook.com

Discrete Supramolecular Architectures: By employing ligands with specific geometric arrangements, it is anticipated that discrete shapes like triangles, squares, and more complex polyhedra can be self-assembled. nih.gov These structures have potential applications in molecular encapsulation, sensing, and catalysis.

Stimuli-Responsive Systems: The incorporation of the pyrimidine (B1678525) ring, which has different electronic properties compared to the pyridine (B92270) ring in terpyridine, may impart unique responsiveness to external stimuli such as pH, light, or redox potential, allowing for the creation of "smart" supramolecular assemblies.

Exploration of Novel Reactivity Pathways and Synthetic Transformations

The synthetic potential of this compound is a significant area for future exploration. Based on established organometallic chemistry, a plausible synthetic route to the core structure involves a double cross-coupling reaction (e.g., Stille or Suzuki coupling) between 2,4,6-trichloropyrimidine (B138864) and a suitable 2-pyridyl organometallic reagent. A similar strategy has been successfully used to create related 2,6-di(pyridin-2-yl)pyrimidine structures. acs.orgresearchgate.net

The key to its future synthetic utility lies in the reactivity of the C4-chloro group. This position is activated towards nucleophilic aromatic substitution (SNAr) , providing a gateway to a vast library of new derivatives. researchgate.net This allows for the late-stage functionalization of the core scaffold, a highly desirable feature in medicinal chemistry and materials science.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|---|

| O-Nucleophiles | Phenoxides, Alkoxides | Ether Linkage | Modifying solubility, creating polymeric links chemicalbook.com |

| N-Nucleophiles | Primary/Secondary Amines | Amino Group | Tuning electronic properties, linking to biomolecules researchgate.net |

| S-Nucleophiles | Thiolates | Thioether Linkage | Surface anchoring (e.g., on gold), redox activity |

| C-Nucleophiles | Organometallics (e.g., Sonogashira, Suzuki coupling) | Alkynyl or Aryl Group | Extending π-conjugation for optoelectronic materials researchgate.net |

Expansion of Catalytic Scope for this compound Complexes

Terpyridine-metal complexes are known to be effective catalysts for a wide range of organic transformations. nih.gov It is a logical next step to investigate the catalytic activity of metal complexes derived from this compound. The unique electronic environment provided by the central pyrimidine ring, compared to pyridine in traditional terpyridines, could modulate the redox properties and reactivity of the coordinated metal center.

Emerging research could target:

Oxidation Catalysis: Complexes with metals like manganese or iron could be explored as catalysts for oxidation reactions, such as the epoxidation of olefins or the oxidation of alcohols.

C-H Activation: Iridium or rhodium complexes may be investigated for their ability to catalyze the direct functionalization of C-H bonds, a key goal in green chemistry.

Photocatalysis: Ruthenium and iridium complexes of this ligand are expected to possess interesting photophysical properties, making them candidates for visible-light photocatalysis in organic synthesis. The ability to functionalize the 4-position allows for tuning these properties to optimize catalytic efficiency.

Development of High-Performance Materials with Tunable Properties

The development of new materials with tailored optical, electronic, or magnetic properties is a major driver of chemical research. The this compound scaffold is a promising platform for creating such high-performance materials. Its metal complexes, particularly with d6 and d8 metals like Ru(II), Os(II), and Pt(II), are anticipated to exhibit strong luminescence. researchgate.net

A key future direction is the systematic modification of the ligand at the 4-position to tune these properties. As demonstrated in analogous systems, attaching electron-donating or electron-withdrawing groups via the C4-chloro position can significantly alter the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby changing the emission color and quantum yield. researchgate.net This strategy could lead to the development of:

OLEDs: Platinum(II) complexes could be designed as highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs).

Chemical Sensors: Functionalization with receptor units at the 4-position could yield luminescent sensors that signal the presence of specific ions or molecules through changes in their emission. researchgate.net

Molecular Wires: By creating polymers linked through the 4-position, it may be possible to fabricate molecular wires for applications in nanoelectronics.

Multiscale Modeling and Predictive Design for Tailored Properties

To accelerate the discovery and optimization of materials and catalysts based on this compound, multiscale modeling and computational chemistry will play a crucial role. Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the behavior of these molecules before they are synthesized.

Key areas for predictive modeling include:

Structural Prediction: Calculating the preferred geometries of metal complexes and supramolecular assemblies.

Electronic Properties: Modeling the HOMO-LUMO energy levels to predict redox potentials and tune electronic behavior.

Photophysical Properties: Simulating absorption and emission spectra to guide the design of new luminescent materials and photocatalysts. researchgate.net

Reaction Mechanisms: Investigating the transition states and energy barriers of potential catalytic cycles to understand and improve catalyst performance.

This in silico approach allows for the high-throughput screening of virtual libraries of derivatives, enabling researchers to focus their synthetic efforts on the most promising candidates for a given application, thereby saving time and resources.

Q & A

Q. Key Factors Affecting Yield

- Temperature : Higher temperatures (150°C) accelerate NAS but may degrade sensitive pyridinyl groups.

- Catalyst : Pd-based catalysts enable Suzuki-Miyaura coupling for pyridinyl attachment but require rigorous anhydrous conditions.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the pyrimidine C4 position, facilitating substitution .

How does the electronic structure of this compound affect its reactivity in coordination chemistry?

Advanced Research Focus

The compound’s tridentate ligand capability arises from the pyridinyl nitrogen lone pairs and the pyrimidine ring’s electron-deficient core. Density functional theory (DFT) studies (e.g., ’s correlation-energy models) suggest that the Laplacian of the electron density at the N atoms dictates metal-binding affinity. UV/Vis and fluorescence spectroscopy () reveal a bathochromic shift (~50 nm) upon Zn²⁺ coordination, indicating ligand-to-metal charge transfer (LMCT). The 1:1 stoichiometry with Zn²⁺ (log K > 8) is confirmed via Job’s plot analysis .

Q. Methodological Insights

- Spectroscopic Titration : Monitor absorbance/emission changes at 341 nm (THF, 2.0 × 10⁻⁵ M) during Sn²⁺ addition to determine binding constants .

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) for structural-activity relationships .

What strategies enhance the fluorescence response of this compound derivatives in cation sensing?

Advanced Research Focus

Modifying the arylvinyl moiety () or introducing electron-donating groups (e.g., -OCH₃) amplifies fluorescence upon metal binding. For instance, compound 23 (water-soluble 4-styryl derivative) shows a 10-fold emission enhancement with Zn²⁺ due to restricted intramolecular rotation (RIR). Key steps include:

Synthetic Tuning : Introduce styryl groups via Heck coupling to extend π-conjugation.

Solvent Optimization : Use THF or DMSO to stabilize excited-state configurations.

Metal Selectivity Screening : Test against d-block metals (e.g., Fe³⁺, Cu²⁺) to assess interference .

Q. Synthetic Workflow

Microwave-Assisted NAS : React 4-chloro-2,6-diaminopyrimidine with benzyl alcohols/amines under 100°C for 16 hours.

Biological Assays : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

What analytical techniques are critical for characterizing metal complexes of this compound?

Q. Advanced Research Focus

- ESI-MS : Confirm 1:1 stoichiometry via molecular ion peaks (e.g., [L+Zn]²⁺ at m/z 300).

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu²⁺ complexes) and assess geometric distortions.

- Cyclic Voltammetry : Measure redox potentials to evaluate metal-ligand stability (e.g., E1/2 for Zn²⁺/Zn⁰ ≈ -1.0 V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.